

"2-[(4-Chlorophenyl)sulfanyl]propanoic acid" derivatives and their properties

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Compound of Interest

Compound Name: 2-[(4-Chlorophenyl)sulfanyl]propanoic acid

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An In-depth Technical Guide to **2-[(4-Chlorophenyl)sulfanyl]propanoic Acid** Derivatives: From Synthesis to Therapeutic Applications

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a range of biological targets. The **2-[(4-Chlorophenyl)sulfanyl]propanoic acid** core is one such scaffold. Belonging to the broader class of aryl propionic acids, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, this structure has proven to be a fertile ground for the development of potent modulators of metabolic and inflammatory pathways.^[1]

While its structural cousins are famous for inhibiting cyclooxygenase (COX) enzymes, derivatives of the **2-[(4-Chlorophenyl)sulfanyl]propanoic acid** core have carved out a distinct and significant niche as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs).^{[2][3][4]} These nuclear receptors are master regulators of lipid and glucose homeostasis, making them critical targets for treating metabolic disorders such as dyslipidemia and type 2 diabetes.^{[3][5][6][7]} Fibrate drugs, a class of hypolipidemic agents, are a testament to the therapeutic efficacy of PPAR activation.^{[5][8]}

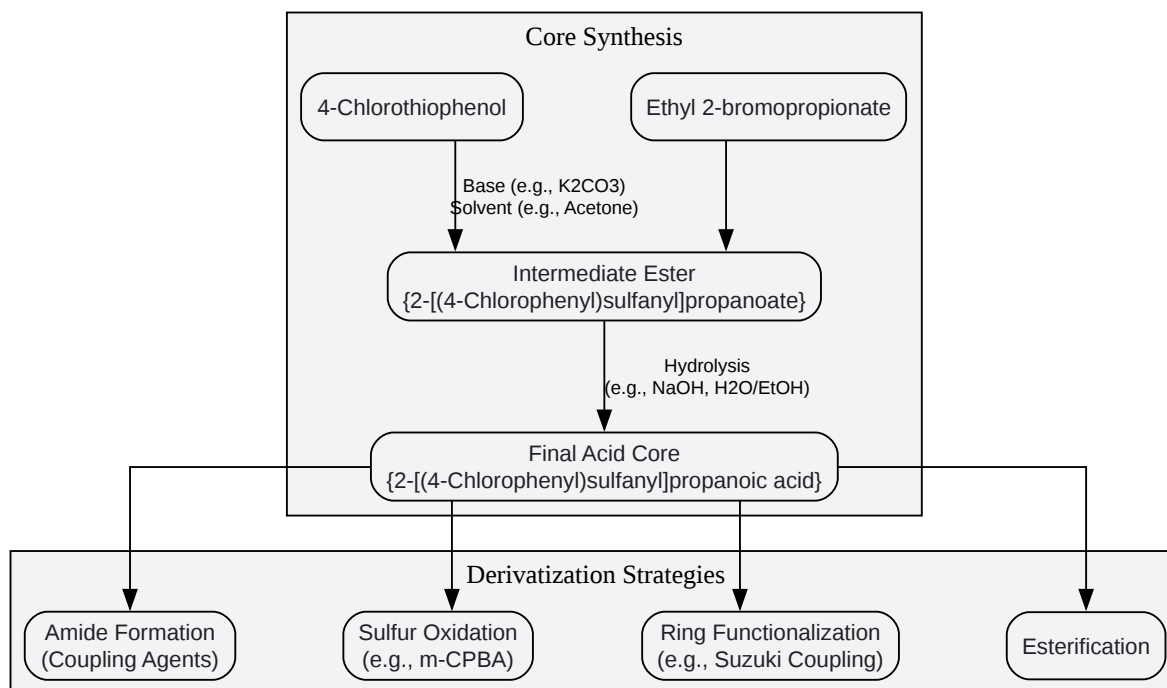
This technical guide offers a comprehensive exploration of **2-[(4-Chlorophenyl)sulfanyl]propanoic acid** derivatives, designed for researchers and drug development professionals. We will dissect their synthesis, elucidate their mechanism of action, analyze critical structure-activity relationships (SAR), and provide detailed experimental protocols to empower further investigation into this promising class of compounds.

Part 1: Synthesis and Chemical Derivatization

The synthetic accessibility of the **2-[(4-Chlorophenyl)sulfanyl]propanoic acid** scaffold is a key advantage, allowing for extensive chemical exploration. The core is typically constructed via a nucleophilic substitution reaction, which serves as a foundation for subsequent derivatizations.

General Synthetic Pathway

The fundamental synthesis involves the S-alkylation of 4-chlorothiophenol with a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropionate), followed by hydrolysis of the ester to yield the target carboxylic acid. This straightforward approach provides a robust platform for generating a diverse library of analogues.



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Caption: General workflow for synthesis and derivatization.

Key Derivatization Strategies

The therapeutic properties of the core scaffold can be finely tuned by modifying three key regions: the carboxylic acid "head," the sulfanyl linker, and the aromatic ring system.

- **Carboxylic Acid Modification:** The acidic proton is often crucial for activity. However, converting it to esters or amides can create prodrugs with altered pharmacokinetic profiles or lead to compounds with different biological activities.
- **Sulfur Linker Oxidation:** The sulfide bridge is a key site for metabolic modification. Intentional oxidation to the corresponding sulfinyl (sulfoxide) or sulfonyl (sulfone) states can significantly

impact potency and selectivity for different PPAR subtypes.^[9]

- **Aromatic Ring Substitution:** While the 4-chloro substitution is common, exploring other substituents on the phenyl ring can modulate lipophilicity, electronic properties, and steric interactions within the receptor's binding pocket.

Example Experimental Protocol: Synthesis of Fenofibric Acid Metabolite

This protocol details the synthesis of a metabolite of the widely used fibrate drug, Fenofibrate, which shares structural similarities with the topic scaffold. This procedure involves a simple hydrolysis of the parent drug.^{[10][11]}

Objective: To prepare 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid (Fenofibric Acid) via hydrolysis.

Materials:

- Fenofibrate
- Sodium hydroxide (NaOH), 1N aqueous solution
- Hydrochloric acid (HCl), 2N aqueous solution
- Ethanol
- Water (deionized)
- Magnetic stirrer with heating plate
- Round-bottom flask
- pH meter or pH paper

Procedure:

- **Dissolution:** Dissolve Fenofibrate in ethanol within a round-bottom flask.

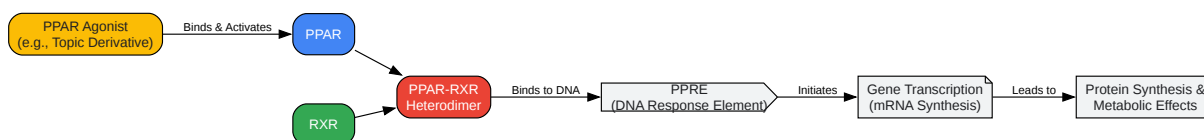
- **Hydrolysis:** Add an equimolar amount of 1N aqueous NaOH solution to the flask.
- **Heating:** Heat the reaction mixture to 50–60 °C and stir for 2–3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Neutralization & Precipitation:** After cooling the mixture to room temperature, slowly add 2N HCl solution while stirring until the pH reaches approximately 2-3. A white precipitate of Fenofibric acid should form.
- **Isolation:** Filter the precipitate using a Buchner funnel, wash thoroughly with cold deionized water to remove any inorganic salts.
- **Drying:** Dry the collected solid under vacuum to yield the final product.
- **Characterization:** Confirm the structure and purity of the synthesized Fenofibric acid using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Part 2: Biological Properties and Mechanism of Action

The primary therapeutic relevance of **2-[(4-Chlorophenyl)sulfanyl]propanoic acid** derivatives stems from their ability to function as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).

The PPAR Signaling Pathway

PPARs are a family of nuclear receptors comprising three main subtypes: PPAR α , PPAR γ , and PPAR β/δ .^[3] They act as ligand-activated transcription factors. Upon binding to an agonist, the PPAR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This action modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.^[12]



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Caption: The PPAR agonist signaling pathway.

Pharmacological Effects

The specific physiological response depends on which PPAR subtype is activated:

- **Hypolipidemic Effects (PPAR α Activation):** PPAR α is highly expressed in tissues with high fatty acid catabolism, such as the liver. Its activation leads to the upregulation of genes involved in fatty acid uptake and β -oxidation. This is the primary mechanism behind the triglyceride-lowering effect of fibrate drugs.[5][8] Derivatives of **2-[(4-Chlorophenyl)sulfonyl]propanoic acid** have demonstrated potent fibrate-like activity, making them promising candidates for treating dyslipidemia.[5]
- **Antidiabetic Effects (PPAR γ Activation):** PPAR γ is predominantly expressed in adipose tissue and is a master regulator of adipogenesis.[3] Agonists of PPAR γ , like the thiazolidinedione class of drugs, enhance insulin sensitivity and are used to treat type 2 diabetes.[8] Several propanoic acid derivatives have been identified as potent PPAR γ or dual PPAR α/γ agonists, offering the potential to address both hyperglycemia and dyslipidemia, key components of the metabolic syndrome.[2][13]
- **Anti-inflammatory Effects:** The aryl propionic acid scaffold is a classic pharmacophore for anti-inflammatory activity, often through COX inhibition.[1] Some derivatives of the topic scaffold have been investigated for their ability to reduce inflammation, potentially through mechanisms involving the modulation of pro-inflammatory cytokines like TNF- α or by inhibiting cyclooxygenase.[14][15][16]

Summary of Biological Activities

The following table summarizes the activities of representative derivatives, highlighting their potential as multi-functional therapeutic agents.

Compound Class/Derivative	Primary Target(s)	Key Biological Effects	Therapeutic Potential
Fibrate-like Derivatives	PPAR α	Lowers serum triglycerides; Regulates cholesterol. [5]	Dyslipidemia, Atherosclerosis
Dual PPAR α / γ Agonists	PPAR α and PPAR γ	Reduces blood glucose and triglycerides; Improves insulin sensitivity.[2] [13]	Type 2 Diabetes, Metabolic Syndrome
PPAR Pan-Agonists	PPAR α , PPAR γ , PPAR δ	Broad-spectrum metabolic regulation; Improves insulin resistance, dyslipidemia, and hepatic steatosis.[3][4]	Complex Metabolic Disorders
Pyrrole-containing Derivatives	COX-2 / Cytokines	Reduces carrageenan-induced paw edema; Suppresses systemic TNF- α . [15][16]	Inflammatory Disorders

Part 3: Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For **2-[(4-Chlorophenyl)sulfonyl]propanoic acid** derivatives, SAR studies have provided critical insights into optimizing their interaction with PPARs.[17]

Key Structural Determinants of Activity

- **The Acidic Headgroup:** The carboxylic acid is a critical pharmacophore. Its anionic carboxylate form engages in a crucial hydrogen bond network with specific amino acid residues (like Tyr473 in PPAR γ 's H12 helix), which is essential for stabilizing the active conformation of the receptor and initiating gene transcription.^[12] Replacing this group often diminishes or abolishes agonist activity.
- **The α -Methyl Group:** The methyl group on the propanoic acid chain introduces a chiral center. The stereochemistry at this position can significantly influence potency, with one enantiomer often being substantially more active than the other.
- **The Sulfanyl Linker and Oxidation State:** The sulfur atom acts as a flexible linker. Its oxidation state is a key determinant of activity and selectivity. For instance, in a series of hydroxamate derivatives, sulfonyl compounds were found to be selective TACE inhibitors, while sulfinyl derivatives showed different profiles, highlighting the importance of the sulfur's electronic environment.^[9]
- **The Aromatic System:** The 4-chlorophenyl group fits into a hydrophobic pocket within the PPAR ligand-binding domain. The nature and position of substituents on this ring are critical. Halogen substitutions are often favorable for activity.^[14]

Caption: Key structure-activity relationship points. (Note: A real diagram would have the chemical structure drawn out).

Part 4: In Vitro Assay Protocol

To ensure the trustworthiness and reproducibility of findings, a robust biological assay is essential. The following is a generalized protocol for a PPAR γ reporter gene assay, a standard method for quantifying the agonist activity of test compounds.^{[3][13]}

Objective: To determine the potency (EC₅₀) of a test compound as a PPAR γ agonist.

Materials:

- HEK293T cells (or other suitable cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)

- Expression plasmids: full-length human PPAR γ and RXR α
- Reporter plasmid: containing multiple PPRES upstream of a luciferase gene
- Transfection reagent (e.g., Lipofectamine)
- Test compounds dissolved in DMSO
- Rosiglitazone (positive control)
- Luciferase assay reagent kit
- Luminometer

Experimental Workflow:

- Cell Seeding: Plate HEK293T cells in a 96-well plate and allow them to adhere overnight.
- Co-transfection: Transfect the cells with the PPAR γ , RXR α , and PPRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
- Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds and controls (Rosiglitazone and vehicle/DMSO). Incubate for another 18-24 hours.
- Cell Lysis: Remove the medium and lyse the cells using the lysis buffer provided in the luciferase assay kit.
- Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
- Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β -galactosidase) or total protein content to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Conclusion and Future Outlook

Derivatives of **2-[(4-Chlorophenyl)sulfanyl]propanoic acid** represent a highly versatile and therapeutically relevant chemical scaffold. Their proven ability to modulate PPARs places them at the forefront of research into treatments for metabolic diseases, including type 2 diabetes and dyslipidemia. The development of dual PPAR α /y agonists or even pan-PPAR agonists from this structural class holds particular promise, offering a holistic approach to managing the complex interplay of symptoms in metabolic syndrome.[3][4][8]

Future research will likely focus on fine-tuning the selectivity profiles of these compounds to maximize therapeutic benefits while minimizing the side effects associated with broad PPAR activation, such as the weight gain observed with some full PPARy agonists.[3][12] By leveraging the deep well of structure-activity relationship data and employing rational design strategies, the scientific community can continue to unlock the full potential of this privileged scaffold, paving the way for the next generation of metabolic and anti-inflammatory therapies.

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